molecular formula C24H21FN4O3S2 B2453378 N-(3,5-dimethoxyphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923147-63-1

N-(3,5-dimethoxyphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2453378
CAS No.: 923147-63-1
M. Wt: 496.58
InChI Key: GPXWUKHDIMVVGD-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O3S2 and its molecular weight is 496.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c1-14-23(34-24(26-14)15-4-6-16(25)7-5-15)20-8-9-22(29-28-20)33-13-21(30)27-17-10-18(31-2)12-19(11-17)32-3/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXWUKHDIMVVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

Property Details
Molecular Formula C23H24FN3O4S
Molecular Weight 441.52 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound could affect the transcription of genes associated with cancer progression or other diseases.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value in the low micromolar range against human breast cancer (MCF7) and lung cancer (A549) cell lines.
    Cell Line IC50 (µM)
    MCF76.5
    A5498.2

This suggests that the compound effectively inhibits cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Strains Tested : The compound showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus12.5
    Escherichia coli25

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Thiazole Ring Contribution : The thiazole moiety is essential for maintaining biological activity, as it participates in π-stacking interactions with target proteins.
  • Fluorophenyl Group Influence : The fluorine atom increases electron-withdrawing capacity, which can enhance binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds that share structural similarities with this compound:

  • Fayad et al. (2019) : This study identified a novel anticancer compound through screening a drug library on multicellular spheroids, demonstrating that modifications in similar compounds led to enhanced cytotoxicity against tumor cells .
  • MDPI Review (2022) : A review highlighted thiazole-based compounds' versatility in drug design and their potential as anticancer agents, emphasizing the importance of specific functional groups in enhancing biological activity .

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole nucleus is synthesized via condensation of 4-fluorophenyl thioamide with ethyl 2-chloroacetoacetate under acidic conditions:

4-Fluorophenyl thioamide + Ethyl 2-chloroacetoacetate → Thiazole intermediate  

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Catalyst: Conc. HCl (0.1 eq)
  • Temperature: Reflux (78°C)
  • Time: 12 hours
  • Yield: 68–72%

Critical parameters include strict exclusion of moisture to prevent hydrolysis of the chloroacetoacetate and maintaining pH <2 to favor cyclization over polymerization.

Preparation of 6-Sulfanylpyridazin-3-Amine

Pyridazine Ring Formation

Pyridazine synthesis employs a [4+2] cycloaddition strategy using maleic anhydride and hydrazine hydrate:

Maleic anhydride + Hydrazine hydrate → Pyridazine-3,6-dione  

Modifications :

  • Sulfanylation : Treatment of pyridazine-3,6-dione with Lawesson’s reagent introduces the sulfanyl group at C6
  • Amination : Selective amination at C3 via Hofmann degradation using NaOCl/NH3

Optimized Conditions :

  • Lawesson’s reagent (1.2 eq), dry THF, N2 atmosphere, 0°C → 25°C over 4 hours
  • Yields: 58% (sulfanylation), 81% (amination)

Coupling of Thiazole and Pyridazine Moieties

Nucleophilic Aromatic Substitution

The C5-thiazole carboxylate undergoes ester hydrolysis followed by acid chloride formation, enabling coupling with the C6-sulfanylpyridazine:

Thiazole-5-COOEt → Thiazole-5-COCl (SOCl2)  
Thiazole-5-COCl + 6-Sulfanylpyridazin-3-amine → Amide-linked intermediate  

Key Observations :

  • Use of DMF (0.1 eq) accelerates acid chloride formation
  • Coupling efficiency improves with Schlenk techniques (oxygen-free)
  • Average yield: 63% after silica gel chromatography

Global Deprotection and Final Assembly

Sulfur-Based Coupling

The sulfanylpyridazine-thiazole intermediate reacts with N-(3,5-dimethoxyphenyl)acetamide under Mitsunobu conditions:

Pyridazine-SH + Acetamide-I → Target compound  

Reagents :

  • DIAD (Diisopropyl azodicarboxylate)
  • PPh3, dry THF
  • Yield: 51% after HPLC purification

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography : Hexane/EtOAc gradient (3:1 → 1:2)
  • Reverse-phase HPLC : C18 column, MeCN/H2O (0.1% TFA), 65:35 isocratic

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J=8.4 Hz, 2H, F-phenyl), 6.98 (s, 2H, dimethoxyphenyl)
  • HRMS : m/z [M+H]+ calcd. 523.1524, found 523.1519

Challenges and Process Optimization

Parameter Challenge Solution Implemented
Thiazole ring oxidation Over-oxidation to sulfone Strict temperature control (-15°C)
Pyridazine amination Regioselectivity Directed ortho-metalation
Final coupling yield Steric hindrance Ultrasound-assisted mixing

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